1-Bromo-3-fluoropropane

Radiopharmaceutical Synthesis Fluorine-18 Labeling N-Alkylation

1-Bromo-3-fluoropropane (CAS 352-91-0), also referred to as 3-fluoropropyl bromide, is a bifunctional halogenated alkane with the molecular formula C₃H₆BrF and a molecular weight of 140.98 g/mol. This compound exists as a colorless liquid at ambient temperature, exhibiting a boiling point range of 99–101 °C and a density of 1.538 g/mL at 25 °C.

Molecular Formula C3H6BrF
Molecular Weight 140.98 g/mol
CAS No. 352-91-0
Cat. No. B1205824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-fluoropropane
CAS352-91-0
Synonyms1-bromo-3-fluoropropane
Molecular FormulaC3H6BrF
Molecular Weight140.98 g/mol
Structural Identifiers
SMILESC(CF)CBr
InChIInChI=1S/C3H6BrF/c4-2-1-3-5/h1-3H2
InChIKeyVNHWPVLQRKKKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-fluoropropane (CAS 352-91-0): Physical Properties and Structural Classification


1-Bromo-3-fluoropropane (CAS 352-91-0), also referred to as 3-fluoropropyl bromide, is a bifunctional halogenated alkane with the molecular formula C₃H₆BrF and a molecular weight of 140.98 g/mol . This compound exists as a colorless liquid at ambient temperature, exhibiting a boiling point range of 99–101 °C and a density of 1.538 g/mL at 25 °C . The molecule features a three-carbon backbone bearing both a primary bromine atom and a terminal fluorine atom. This specific 1,3-substitution pattern distinguishes it from regioisomers such as 1-bromo-2-fluoropropane and from monohalogenated analogs [1].

Why 1-Bromo-3-fluoropropane Cannot Be Replaced by Other Haloalkanes in Regulated Synthetic Protocols


The presence of two distinct halogens—a terminal fluorine and a primary bromine—in a 1,3-relationship confers a unique reactivity profile to 1-bromo-3-fluoropropane that cannot be replicated by monohalogenated analogs or regioisomers [1]. In nucleophilic substitution reactions, the bromine atom serves as an effective leaving group while the robust carbon-fluorine bond remains intact, enabling the selective installation of a fluoropropyl moiety in a single synthetic step [2]. This orthogonal reactivity is critical in radiopharmaceutical synthesis, where the fluorine-18 isotopologue is prepared via nucleophilic fluorination of a suitable precursor, followed by N-alkylation of amine-containing pharmacophores [2]. Substitution with 1-bromo-3-chloropropane introduces an alternative leaving group that can participate in undesired side reactions, while replacement with 1-fluoro-3-iodopropane alters both the leaving group kinetics and the overall radiochemical yield profile of the N-alkylation step [3].

1-Bromo-3-fluoropropane: Quantitative Differentiation Data vs. Closest Analogs


Radiochemical Yield in [18F]Fluoroalkylation: Bromo vs. Iodo Leaving Group Comparison

In a two-step 18F-radiolabeling procedure involving triflate displacement followed by N-alkylation of N-nordiprenorphine, the fluoroalkylation step using 1-bromo-3-[18F]fluoropropane achieved a maximum radiochemical yield of 35% under optimized conditions. Under identical conditions, substitution of the bromo leaving group with an iodo leaving group (1-[18F]fluoro-3-iodopropane) increased the radiochemical yield for the N-alkylation step by more than 75% [1].

Radiopharmaceutical Synthesis Fluorine-18 Labeling N-Alkylation

Conformational Specificity in the Crystalline State: 1-Bromo-3-fluoropropane vs. Regioisomers

Vibrational spectroscopic analysis (Raman and infrared) of 1-bromo-3-fluoropropane in the gas, liquid, amorphous solid, and annealed polycrystalline states revealed that only one of the five possible conformers (designated the C conformer) is stable in the crystalline phase. The disordered phases contain several higher-energy conformers, primarily the B and D conformers, as confirmed by ab initio calculations [1].

Conformational Analysis Spectroscopy Crystal Engineering

Enantioselectivity in Fluoro-α-Amino Acid Alkylation: 1,3-Substitution Pattern Advantage

In the diastereoselective alkylation of (R)-(+)-camphor-based glycine ester imines, 1-bromo-3-fluoropropane produced (R)-(−)-5-fluoronorvaline with 42% enantiomeric excess (ee). By comparison, alkylation with the regioisomer 1-bromo-2-fluoropropane yielded mixtures of four diastereomers due to partial resolution occurring during the alkylation step. The overall three-step yield for the procedure ranged from 10% to 32% [1].

Stereoselective Synthesis Fluorinated Amino Acids Asymmetric Alkylation

Commercial Synthesis Route via Allyl Fluoride Hydrobromination: Industrial Accessibility

Japanese Patent JPH10182514A (assigned to Nissan Chemical Industries) discloses an industrial-scale production method for 1-bromo-3-fluoropropane via anti-Markovnikov hydrobromination of allyl fluoride. The process employs hydrogen bromide in the presence of air, light, or a radical initiator (benzoyl peroxide) at 0–60°C, with molar ratios of 0.75–1.5 mol HBr per 1 mol allyl fluoride, achieving efficient conversion to the 1,3-product in n-hexane solvent .

Industrial Synthesis Process Chemistry Halogenation

Validated Application in Dopamine Transporter PET Imaging: [18F]FP-β-CIT Synthesis

A fully validated synthetic protocol for the dopamine transporter PET radioligand [18F]FP-β-CIT using 1-bromo-3-[18F]fluoropropane as the fluoroalkylating agent has been established. The two-step procedure yields the final radiotracer with an overall decay-corrected radiochemical yield of 25 ± 5%, radiochemical purity >98%, and specific activity of 94 ± 50 GBq/μmol at end of synthesis [1]. This protocol has been successfully applied in human PET imaging studies of Parkinson's disease, demonstrating specific-to-nonspecific binding ratios of 6.7 (putamen) and 7.0 (caudate) in healthy subjects [2].

PET Imaging Dopamine Transporter Radiotracer Development

Optimal Application Scenarios for 1-Bromo-3-fluoropropane Based on Quantitative Evidence


Fluorine-18 Radiopharmaceutical Production Requiring Moderate Alkylation Yields

In PET radiotracer manufacturing where N-alkylation with a fluoropropyl moiety is required, 1-bromo-3-fluoropropane offers a reproducible, validated synthetic pathway with established quality control parameters (25 ± 5% overall radiochemical yield, >98% purity, 94 ± 50 GBq/μmol specific activity) . While the iodo analog provides >75% higher fluoroalkylation yields, the bromo derivative may be preferred when the higher cost, lower stability, or regulatory complexity of iodoalkyl precursors outweighs yield considerations [1].

Stereoselective Synthesis of γ-Fluorinated Amino Acids

For the asymmetric synthesis of fluorinated amino acid derivatives, 1-bromo-3-fluoropropane enables cleaner stereochemical outcomes (42% ee for 5-fluoronorvaline) compared to 1-bromo-2-fluoropropane, which yields complex mixtures of four diastereomers . This application is particularly relevant for medicinal chemistry programs developing fluorinated peptidomimetics or metabolic probes requiring defined stereochemistry.

Industrial-Scale Synthesis of Fluoropropylene Thiazole Herbicide Intermediates

1-Bromo-3-fluoropropane serves as a key raw material for fluoropropylene thiazole derivatives, a class of herbicidal compounds, as documented in the Nissan Chemical patent literature . The established industrial synthesis route via allyl fluoride hydrobromination at 0–60°C in n-hexane solvent provides a reliable supply chain foundation for agrochemical intermediate procurement .

Solid-State and Polymorph Studies Requiring Defined Conformational Behavior

For research applications involving crystalline materials or polymorph screening, 1-bromo-3-fluoropropane's property of adopting only one of five possible conformers (the C conformer) in the annealed polycrystalline state provides a well-defined molecular geometry . This conformational specificity facilitates computational modeling of crystal packing and interpretation of solid-state vibrational spectra in materials science applications.

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